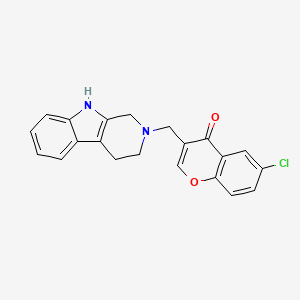
N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a number of interesting properties, including its ability to modulate the activity of a key enzyme involved in the regulation of blood pressure. In
Scientific Research Applications
N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have a number of potential applications in scientific research. One of its most interesting properties is its ability to activate the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure and other physiological processes. This activation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and dilation of blood vessels. This property of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has led to its use in a number of studies investigating the role of sGC in various physiological processes.
Mechanism of Action
N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by binding to the heme group of sGC, leading to a conformational change in the enzyme that increases its activity. This activation of sGC leads to an increase in the production of cGMP, which in turn leads to relaxation of smooth muscle cells and dilation of blood vessels. N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have other effects on cellular signaling pathways, including the inhibition of phosphodiesterase enzymes that break down cGMP.
Biochemical and Physiological Effects:
The activation of sGC by N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has a number of biochemical and physiological effects. One of the most important effects is the relaxation of smooth muscle cells and dilation of blood vessels, which leads to a decrease in blood pressure. N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory effects, as well as effects on platelet aggregation and vascular permeability. These effects make N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 an interesting compound for the study of cardiovascular and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is also relatively stable and can be stored for long periods of time. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are a number of future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is the role of sGC in the regulation of inflammatory processes, and the potential use of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 as a treatment for inflammatory diseases. Another area of interest is the development of new compounds that can activate sGC with greater potency and selectivity than N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. Finally, there is interest in exploring the potential use of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in combination with other drugs for the treatment of cardiovascular and other diseases.
Synthesis Methods
The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of 3-bromophenyl isocyanate with 4-nitrophenylsulfonyl chloride, followed by the addition of glycine amide. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established in the literature and has been used by many researchers to produce N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 for their experiments.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-15-5-4-6-16(13-15)22-20(25)14-23(17-9-11-18(12-10-17)24(26)27)30(28,29)19-7-2-1-3-8-19/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWICKYQMIIGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

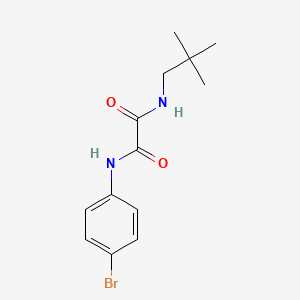
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)

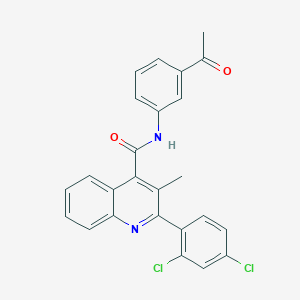
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
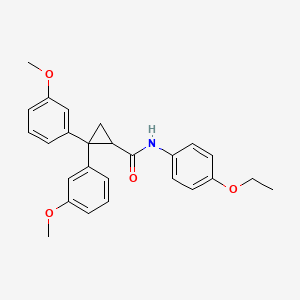
![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)
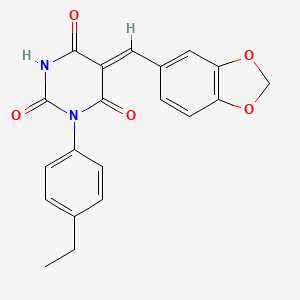
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)
